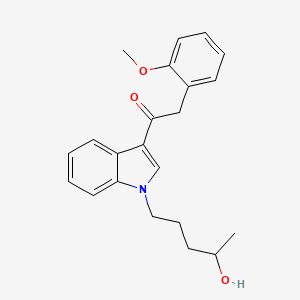

JWH 250 N-(4-hydroxypentyl) metabolite

説明

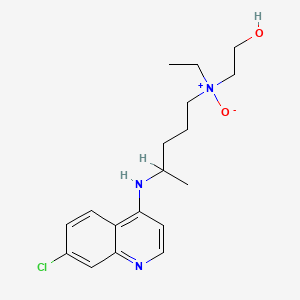

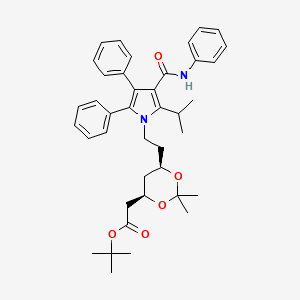

JWH 250 N-(4-hydroxypentyl) metabolite is a primary urinary metabolite of JWH-250, a synthetic cannabinoid . JWH-250 is a synthetic cannabinoid (CB) which potently activates both CB 1 and CB 2 receptors . It has been identified in herbal blends .

Synthesis Analysis

The synthesis of JWH-250 4-hydroxypentyl metabolite involves a four-step synthetic scheme . The process was optimized and the analysis and characterization of the metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .

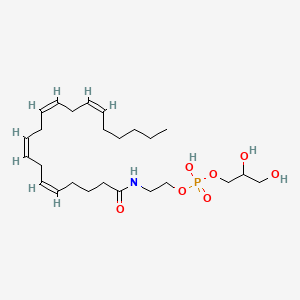

Molecular Structure Analysis

The molecular structure of JWH-250 N-(4-hydroxypentyl) metabolite was analyzed using various techniques such as HPLC, Mass Spectra, and 1H-NMR .

Chemical Reactions Analysis

The chemical reactions involved in the formation of JWH-250 N-(4-hydroxypentyl) metabolite were analyzed using various techniques such as HPLC, Mass Spectra, and 1H-NMR .

Physical And Chemical Properties Analysis

The molecular weight of JWH-250 N-(4-hydroxypentyl) metabolite is 351.4 g/mol . It has a molecular formula of C22H25NO3 . The compound is a crystalline solid and is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (10 mg/ml) .

科学的研究の応用

Forensic and Clinical Applications

Methods of Application or Experimental Procedures

The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . The aim of this work was to synthesize & optimize the processes for JWH-250 4-hydroxypentyl metabolite through a four-step synthetic scheme . Analysis and characterization of JWH-250 4-hydroxypentyl metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .

Results or Outcomes Obtained

The synthesis and optimization of the processes for JWH-250 4-hydroxypentyl metabolite were successful . The metabolite is now used as a certified reference standard to accurately identify and quantitate these cannabimimetic drugs and their metabolites .

Research and Forensic Applications

Summary of the Application

The “JWH 250 N-(4-hydroxypentyl) metabolite” is used as an internal standard suitable for quantitation of JWH-250 4-Hydroxypentyl metabolite in biological matrices such as urine for LC/MS or GC/MS testing applications in clinical toxicology, forensic analysis, or urine drug testing .

Methods of Application or Experimental Procedures

The metabolite is used in liquid chromatography (LC) and gas chromatography (GC) techniques .

Results or Outcomes Obtained

The use of this metabolite as an internal standard has improved the accuracy and reliability of testing applications in clinical toxicology, forensic analysis, and urine drug testing .

Research Applications

Methods of Application or Experimental Procedures

The metabolite is used in research applications to study the structure and function of the endocannabinoid system of mammals . The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . The aim of this work was to synthesize & optimize the processes for JWH-250 4-hydroxypentyl metabolite through a four-step synthetic scheme . Analysis and characterization of JWH-250 4-hydroxypentyl metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .

Results or Outcomes Obtained

The synthesis and optimization of the processes for JWH-250 4-hydroxypentyl metabolite were successful . The metabolite is now used in research applications to study the structure and function of the endocannabinoid system of mammals .

Synthesis Research

Summary of the Application

The “JWH 250 N-(4-hydroxypentyl) metabolite” is a major metabolite of JWH-250, a synthetic cannabinoid . The aim of this work was to synthesize & optimize the processes for JWH-250 4-hydroxypentyl metabolite through a four-step synthetic scheme .

Methods of Application or Experimental Procedures

The synthesis of the 4-hydroxypentyl metabolite of JWH-250 presented unique challenges compared to the 3-naphthoyl series of JWH indoles . Analysis and characterization of JWH-250 4-hydroxypentyl metabolite were accomplished via HPLC, Mass Spectra, and 1H-NMR .

Safety And Hazards

特性

IUPAC Name |

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXLLEJMDHWZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017768 | |

| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 250 N-(4-hydroxypentyl) metabolite | |

CAS RN |

1427521-38-7 | |

| Record name | JWH-250 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)